molecular formula C10H13Br B6205529 2-(bromomethyl)-1-ethyl-4-methylbenzene CAS No. 2742656-11-5

2-(bromomethyl)-1-ethyl-4-methylbenzene

Cat. No. B6205529
CAS RN: 2742656-11-5
M. Wt: 213.1
InChI Key:
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Description

2-(Bromomethyl)-1-ethyl-4-methylbenzene, commonly referred to as BEMB, is an organic compound with a unique chemical structure. It is a colorless, volatile liquid with a sweet, aromatic odor and a low boiling point. BEMB is primarily used as a solvent in organic synthesis, and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

BEMB has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been shown to possess antioxidant and anti-inflammatory properties, and has been studied for its potential use in treating a variety of diseases. BEMB has also been studied for its potential use as a solvent in organic synthesis, as it has a low boiling point and is relatively non-toxic.

Mechanism of Action

The exact mechanism of action of BEMB is still not fully understood. However, it is believed to act as a free radical scavenger, meaning it can neutralize reactive oxygen species that can cause oxidative damage to cells. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
BEMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BEMB is able to reduce the production of inflammatory molecules, such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory molecules. Furthermore, BEMB has been shown to possess antioxidant properties, and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

BEMB has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and has a low boiling point, making it suitable for use in organic synthesis. Furthermore, BEMB is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, BEMB is a volatile compound, and can easily evaporate, making it difficult to store and handle.

Future Directions

There are a variety of potential future directions for BEMB research. Its potential applications in medicine and pharmacology should be further explored, as its antioxidant and anti-inflammatory properties may be beneficial in treating a variety of diseases. Furthermore, its potential use as a solvent in organic synthesis should be further investigated, as it may provide a cost-effective alternative to other solvents. Additionally, its potential use as a pesticide or herbicide should be explored, as its low boiling point and non-toxic nature may make it a safe and effective choice for agricultural applications. Finally, its potential use as a fuel additive should be investigated, as its low boiling point and non-toxic nature may make it a suitable choice for use in automobiles.

Synthesis Methods

BEMB is typically synthesized through a process known as Friedel-Crafts alkylation. This method involves the reaction of an aromatic compound with an alkyl halide in the presence of an aluminum trichloride catalyst. This reaction produces an alkylated aromatic compound, such as BEMB. The reaction is highly exothermic, and yields a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-1-ethyl-4-methylbenzene involves the alkylation of 1-ethyl-4-methylbenzene with bromomethane, followed by bromination of the resulting product.", "Starting Materials": [ "1-ethyl-4-methylbenzene", "bromomethane", "sodium hydroxide", "sodium bromide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-4-methylbenzene in dry ether and cool the solution to 0°C.", "Step 2: Slowly add bromomethane to the solution while stirring, and continue stirring for 2 hours at 0°C.", "Step 3: Filter the resulting product and wash it with cold ether.", "Step 4: Dissolve the product in glacial acetic acid and add a solution of sodium bromide in water.", "Step 5: Add sulfuric acid to the mixture and heat it to 80°C for 2 hours.", "Step 6: Cool the mixture and extract the product with ether.", "Step 7: Wash the ether layer with water and dry it over anhydrous sodium sulfate.", "Step 8: Distill the ether to obtain the final product, 2-(bromomethyl)-1-ethyl-4-methylbenzene." ] }

CAS RN

2742656-11-5

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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